molecular formula C18H17NO5 B1681357 トラニラスト CAS No. 70806-55-2

トラニラスト

カタログ番号: B1681357
CAS番号: 70806-55-2
分子量: 327.3 g/mol
InChIキー: NZHGWWWHIYHZNX-CSKARUKUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

トランラストは、化学的に3',4'-ジメトキシシンナモイルアントラニル酸として知られており、キッセイ薬品工業が開発した抗アレルギー薬です。1982年に日本で初めて承認され、韓国でも承認され、気管支喘息の治療に使用されました。 その後、ケロイドや肥厚性瘢痕の治療にも適応が拡大されました トランラストは、肥満細胞からのヒスタミンの放出を阻害する能力で知られており、さまざまな治療用途の可能性を示しています .

科学的研究の応用

    Chemistry: Used as a model compound for studying antiallergic agents and their interactions with biological targets.

    Biology: Investigated for its effects on cell proliferation, apoptosis, and cytokine release.

    Medicine: Applied in the treatment of asthma, keloid scars, hypertrophic scars, and allergic conjunctivitis. .

    Industry: Utilized in the formulation of topical creams and ointments for skin conditions.

作用機序

トランラストは、主に肥満細胞からのヒスタミンの放出を阻害することによって効果を発揮します。 また、線維芽細胞の増殖と、形質転換成長因子-βやインターロイキン-8などのさまざまなサイトカインの放出も阻害します さらに、トランラストは、炎症反応に関与するイオンチャネルである一過性受容体電位バニロイド2を阻害することが判明しています .

類似の化合物との比較

類似の化合物

    クロモグリク酸ナトリウム: アレルギー性疾患の治療に使用される別の肥満細胞安定剤です。

    ケトチフェン: 抗ヒスタミン薬であり、肥満細胞安定剤であり、同様の用途があります。

    ネドクロミル: 喘息やアレルギー性結膜炎の予防に使用されます.

トランラストの独自性

トランラストは、ヒスタミン放出と線維芽細胞増殖の両方を阻害するという二重作用において独自性があります。 これは、線維芽細胞の過剰な活動が重要な因子であるケロイドや肥厚性瘢痕などの疾患の治療に特に有効です .

生化学分析

Biochemical Properties

Tranilast plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with hematopoietic prostaglandin D synthase, where it acts as an inhibitor . Tranilast also inhibits the release of histamine from mast cells, which is crucial in allergic reactions . Additionally, it has been shown to inhibit the activation of the NALP3 inflammasome, a multiprotein complex involved in inflammatory responses . Tranilast’s ability to inhibit transforming growth factor-beta (TGF-β) signaling is another critical biochemical property, as it affects the proliferation and differentiation of various cell types .

Cellular Effects

Tranilast exerts multiple effects on different cell types and cellular processes. It inhibits cell growth and the release of inflammatory mediators from mast cells . Tranilast also reduces collagen biosynthesis and growth factor expression, which are essential in the formation of fibrotic tissues . In fibroblasts, tranilast inhibits the TGF-β-induced transformation into a myofibroblast phenotype, thereby reducing fibrosis . Furthermore, tranilast has been shown to inhibit the proliferation of various tumor cells, including breast, pancreatic, and prostate cancer cells, by interfering with cell signaling pathways such as TGF-β signaling .

Molecular Mechanism

The molecular mechanism of tranilast involves several pathways and interactions. Tranilast inhibits the release of histamine from mast cells by blocking the activation of the NALP3 inflammasome . It also inhibits the activity of hematopoietic prostaglandin D synthase, reducing the production of prostaglandin D2, a mediator of allergic reactions . Tranilast’s inhibition of TGF-β signaling is achieved by blocking the phosphorylation of Smad proteins, which are critical for TGF-β signal transduction . Additionally, tranilast has been found to block the ion channel TRPV2, which is involved in various cellular processes, including calcium homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tranilast have been observed to change over time. Tranilast is known to be photochemically unstable in solution, which can affect its stability and efficacy . Long-term administration of tranilast in animal models has shown a reduction in tumor weight and a decrease in the expression of proliferation markers such as Ki67, CCND1, and E2F1 . These effects suggest that tranilast can have long-term benefits in reducing cell proliferation and fibrosis. Its stability and degradation over time need to be carefully monitored in laboratory settings.

Dosage Effects in Animal Models

The effects of tranilast vary with different dosages in animal models. In a study on neuropathic pain, tranilast was administered intraperitoneally at various doses, and it was found to significantly reduce pain responses without affecting motor coordination . In another study, long-term administration of tranilast at a dose of 50 mg/kg/day in mice resulted in a significant reduction in tumor weight and fibrosis markers . High doses of tranilast can lead to adverse effects such as liver damage, anemia, and kidney failure . Therefore, it is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Tranilast is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It inhibits the activity of hematopoietic prostaglandin D synthase, reducing the production of prostaglandin D2 . Tranilast also affects the metabolism of other drugs by inhibiting enzymes such as UGT1A1, which is involved in drug metabolism . Additionally, tranilast has been shown to downregulate the expression of calcium buffering proteins and calcineurin A in the hippocampus, affecting calcium homeostasis . These interactions highlight the complex metabolic pathways that tranilast is involved in.

Transport and Distribution

Tranilast is transported and distributed within cells and tissues through various mechanisms. It is known to inhibit the accumulation of TRPV2 in the sarcolemma of cardiac cells, reducing calcium influx and preventing cardiac dysfunction . Tranilast is also distributed in various tissues, including the liver, kidneys, and skin, where it exerts its therapeutic effects . The transport and distribution of tranilast are influenced by its interactions with transporters and binding proteins, which affect its localization and accumulation within cells.

Subcellular Localization

The subcellular localization of tranilast plays a crucial role in its activity and function. Tranilast has been shown to accumulate in the sarcolemma of cardiac cells, where it inhibits the TRPV2 channel and reduces calcium influx . This localization is essential for its therapeutic effects in preventing cardiac dysfunction. Additionally, tranilast’s inhibition of the NALP3 inflammasome involves its localization to specific cellular compartments where the inflammasome is activated . The subcellular localization of tranilast is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles.

準備方法

合成ルートと反応条件

トランラストは、3,4-ジメトキシベンズアルデヒドとアントラニル酸の縮合を含む多段階プロセスで合成できます。反応には、通常、エタノールやメタノールなどの有機溶媒中で、水酸化ナトリウムや炭酸カリウムなどの塩基を使用します。 生成物は、その後、再結晶によって精製されます .

工業的製造方法

工業的な設定では、トランラストの製造には同様の合成ルートが使用されますが、より大規模な規模で行われます。 プロセスは、収率と純度を高めるように最適化されており、多くの場合、カラムクロマトグラフィーや高速液体クロマトグラフィーなどの高度な精製技術が使用されます .

化学反応の分析

反応の種類

トランラストは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件

主要な生成物

これらの反応から生成される主な生成物には、キノン、アルコール誘導体、および置換されたアントラニル酸があります .

科学研究への応用

    化学: 抗アレルギー剤とその生物学的標的との相互作用を研究するためのモデル化合物として使用されています。

    生物学: 細胞増殖、アポトーシス、およびサイトカイン放出への影響について調査されています。

    医学: 喘息、ケロイド瘢痕、肥厚性瘢痕、およびアレルギー性結膜炎の治療に適用されています。 .

    産業: 皮膚疾患に対する局所クリームや軟膏の製剤に使用されています.

類似化合物との比較

Similar Compounds

Uniqueness of Tranilast

Tranilast is unique in its dual action of inhibiting both histamine release and fibroblast proliferation. This makes it particularly effective in treating conditions like keloid and hypertrophic scars, where excessive fibroblast activity is a key factor .

特性

IUPAC Name

2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(20)19-14-6-4-3-5-13(14)18(21)22/h3-11H,1-2H3,(H,19,20)(H,21,22)/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHGWWWHIYHZNX-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53902-12-8
Record name Tranilast [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053902128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tranilast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07615
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name tranilast
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758970
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRANILAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HVF50SMY6E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tranilast
Reactant of Route 2
Reactant of Route 2
Tranilast
Reactant of Route 3
Reactant of Route 3
Tranilast
Reactant of Route 4
Reactant of Route 4
Tranilast
Reactant of Route 5
Reactant of Route 5
Tranilast
Reactant of Route 6
Tranilast
Customer
Q & A

Q1: What are the primary molecular targets of tranilast?

A1: While the exact mechanisms are still being elucidated, tranilast appears to exert its effects through multiple pathways. Research suggests that tranilast inhibits the release of various cytokines and growth factors, including transforming growth factor-beta (TGF-β) [, , , ], a key mediator of fibrosis and tumor progression. It has also been shown to inhibit the activation of mast cells [, , ], which play a role in allergic reactions and inflammatory responses. Additionally, tranilast has been identified as an aryl hydrocarbon receptor (AHR) agonist []. AHR activation by tranilast has been linked to the inhibition of breast cancer stem-like cells [].

Q2: How does tranilast affect TGF-β signaling?

A2: Tranilast has been shown to downregulate TGF-β1 expression and signaling in various cell types, including fibroblasts [, , , ] and retinal pigment epithelial cells []. This inhibitory effect on TGF-β signaling contributes to its antifibrotic and antitumor activities.

Q3: What is the role of tranilast in epithelial-mesenchymal transition (EMT)?

A3: Tranilast has been found to inhibit TGF-β-induced EMT in various cell types, including renal tubular epithelial cells [] and alveolar epithelial cells []. EMT is a process implicated in fibrosis and cancer metastasis, and tranilast's ability to modulate this process highlights its potential therapeutic value.

Q4: How does tranilast impact inflammatory responses?

A4: Tranilast exhibits anti-inflammatory effects by suppressing the release of pro-inflammatory cytokines, such as IL-6, IL-1β, and TNFα [, , ]. It also inhibits mast cell degranulation [, , ], further contributing to its anti-inflammatory properties.

Q5: What is the molecular formula and weight of tranilast?

A5: The molecular formula of tranilast is C19H17NO5, and its molecular weight is 343.34 g/mol.

Q6: What in vitro models have been used to study tranilast's effects?

A6: A variety of in vitro models have been employed, including human lens epithelial cells [], human monocyte cultures [], vascular smooth muscle cells [, ], human glioblastoma multiforme cell lines [], human breast cancer cell lines [, ], bovine retinal pigment epithelial cells [], leiomyoma smooth muscle cells [], and corneal fibroblasts []. These studies have demonstrated tranilast's inhibitory effects on cell proliferation, collagen synthesis, and cytokine production.

Q7: What in vivo models have been used to investigate tranilast's therapeutic potential?

A7: Animal models have been employed to assess tranilast's efficacy in various conditions. Studies have investigated its effects on:

  • Cardiac fibrosis: Attenuation of left ventricular fibrosis in rats with renovascular hypertension [].
  • Posterior capsular opacity: Prevention of posterior capsular opacity in rabbit models [].
  • Acute myeloid leukemia: Inhibition of FLT3 activity and cell proliferation in cell lines expressing wild-type and mutated FLT3 [].
  • Aristolochic acid nephropathy: Renoprotective effects in rats, potentially through modulation of HGF, BMP-7, and Smad6 expression [, , ].
  • Diabetic nephropathy: Reduction of albuminuria and glomerular hyperfiltration in streptozotocin-induced diabetic rats [].
  • Atherosclerosis: Suppression of atheromatous plaque formation in Watanabe heritable hyperlipidemic rabbits [].
  • Cerebral ischemia-reperfusion injury: Attenuation of injury in rats, potentially through modulation of inflammatory responses and PPAR expression [].
  • Pulmonary fibrosis: Attenuation of bleomycin-induced lung fibrosis in mice [, ].
  • Uterine fibroids: Inhibition of tumor growth in a mouse xenograft model [].

Q8: Have there been any clinical trials investigating tranilast's efficacy in humans?

A8: Yes, clinical trials have investigated tranilast for various conditions:

  • Restenosis after angioplasty: Significant reduction in restenosis rates after percutaneous transluminal coronary angioplasty (PTCA) [, ].
  • Allergic rhinitis: Favorable safety and efficacy profile compared to another anti-allergic agent [].
  • Hypertrophic scars and keloids: Demonstrated efficacy in reducing scar formation [, , ].
  • Hormone-refractory prostate cancer: Potential therapeutic benefit through inhibition of cancer cell proliferation and suppression of TGF-β1-associated osteoblastic changes [].

Q9: What are the known side effects of tranilast?

A9: While generally well-tolerated, tranilast may cause side effects such as gastrointestinal upset, liver function abnormalities [, ], and skin reactions.

Q10: Have there been any studies exploring targeted delivery strategies for tranilast?

A10: Yes, researchers have explored tranilast delivery systems, including tranilast microspheres for preventing posterior capsular opacity [] and UV-cross-linked hyaluronic acid gels for sustained drug release after trabeculectomy [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。